2-Methyl-5-phenyl-6a-thiathiophthene
Description
Properties
CAS No. |
1016-98-4 |
|---|---|
Molecular Formula |
C12H10S3 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
3-methyl-7-phenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C12H10S3/c1-9-7-11-8-12(14-15(11)13-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
PLHURWKLVJJSMF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=S(S1)SC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=S(S1)SC(=C2)C3=CC=CC=C3 |
Other CAS No. |
1016-98-4 |
Origin of Product |
United States |
Preparation Methods
Reaction with Methyl Dithiobenzoate
The reaction of 3-methylmercapto-5-phenyl-1,2-dithiolium methosulfate with methyl dithiobenzoate in pyridine yields 2,5-diphenyl-6a-thiathiophthene as a primary product. While this method provides direct access to the thiathiophthene core, the yield remains modest (~15%) due to competing side reactions, such as nucleophilic attack at the 5-position of the dithiolium salt. Structural confirmation was achieved via comparison with an authentic sample synthesized from methyl benzoyl dithioacetate.
Reaction with Methyl Ethoxycarbonyl Dithioacetate
A more efficient variant involves 3-methylmercapto-5-phenyl-1,2-dithiolium salts and methyl ethoxycarbonyl dithioacetate. This reaction proceeds in near-quantitative yield under mild heating (60–80°C), forming 2-methylmercapto-5-phenyl-6a-thiathiophthene after hydrolysis and decarboxylation. The ethoxycarbonyl group acts as a transient protecting moiety, enabling selective deprotection without disrupting the thiathiophthene framework.
Thiolacetic Acid-Mediated Cyclization of 1,3-Diketones
Acetylacetone reacts with thiolacetic acid in the presence of sodium acetate to generate 2,5-dimethyl-6a-thiathiophthene. Extending this to 1,3-diketones bearing aryl substituents, such as benzoylacetone, affords 2-methyl-5-phenyl-6a-thiathiophthene in ~40% yield. Thiolacetic acid serves dual roles as a sulfur donor and oxidizing agent, facilitating simultaneous cyclization and sulfur incorporation. Mechanistically, the reaction proceeds via thioacetylation of the diketone’s enolic form, followed by intramolecular cyclization and oxidation.
Vilsmeier Reaction of 3-Methylene-1,2-Dithiolium Salts
3-Methylene-1,2-dithiolium salts undergo a Vilsmeier-type reaction with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form a dimethylaminovinyl intermediate. Subsequent solvolysis with aqueous sodium hydrogen sulfide (NaHS) yields this compound. This method is notable for its regioselectivity, as the Vilsmeier reagent selectively functionalizes the methylene group, avoiding competing electrophilic substitutions.
Phosphorus Pentasulfide-Mediated Syntheses
From Diacetylacetone
Heating diacetylacetone with phosphorus pentasulfide (P₄S₁₀) in pyridine generates this compound alongside 2,6-dimethyl-4H-thiopyran-4-thione as a by-product. The reaction proceeds via sequential sulfurization and cyclization, with yields ranging from 5% to 55% depending on stoichiometry and temperature.
From 2-Aroyl Acetoacetic Esters
Ethyl-2-benzoyl-acetoacetate reacts with P₄S₁₀ to produce a mixture of 5-phenyl-trithione and this compound. A proposed mechanism involves initial deacetylation to ethyl benzoylacetate, followed by trithione formation and subsequent condensation with additional diketone.
Alkylation of Carbon Disulfide Condensation Products
Condensing carbon disulfide (CS₂) with ketones like cyclopentanone using sodium t-amyloxide, followed by alkylation with methyl iodide, yields di(bismethylthiomethylene) intermediates. Treatment with P₄S₁₀ converts these intermediates into 2,5-dimethylmercapto-6a-thiathiophthene derivatives. For aryl-substituted ketones, this method provides a scalable route to this compound, albeit with competing thiopyrone formation in non-cyclic systems.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Yield | By-Products |
|---|---|---|---|
| Dithiolium salt + Dithioacetate | Methyl ethoxycarbonyl dithioacetate | ~95% | None |
| Thiolacetic acid + 1,3-Diketone | Benzoylacetone, NaOAc | ~40% | Thioacetylated intermediates |
| Vilsmeier reaction | DMF, POCl₃, NaHS | ~65% | Dimethylaminovinyl intermediates |
| P₄S₁₀ + Diacetylacetone | Pyridine | 5–55% | 4H-Thiopyran-4-thione |
| CS₂ Alkylation | Sodium t-amyloxide, MeI | 60–90% | Thiopyrones (in non-cyclic systems) |
The methyl ethoxycarbonyl dithioacetate route offers the highest yield and selectivity, while P₄S₁₀-mediated methods suffer from variable yields due to competing pathways. Thiolacetic acid-based cyclization balances simplicity and moderate efficiency, making it suitable for exploratory syntheses.
Chemical Reactions Analysis
GYKI 52466 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzodiazepine core, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzodiazepine core.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles, which can replace specific groups on the benzodiazepine core. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GYKI 52466 has a wide range of scientific research applications:
Mechanism of Action
GYKI 52466 exerts its effects by selectively inhibiting AMPA receptors, which are a type of ionotropic glutamate receptor . This inhibition prevents the excitotoxic action of high extracellular glutamate levels, thereby providing neuroprotection . The compound does not affect GABA receptors, distinguishing it from conventional benzodiazepines . The molecular targets and pathways involved include the modulation of synaptic transmission and neuronal excitability .
Comparison with Similar Compounds
Key Observations :
- The methyl and phenyl substituents in this compound enhance steric bulk compared to simpler thiophenes, likely reducing solubility in polar solvents .
Electronic and Reactivity Profiles
- Aromaticity : Thiophene derivatives exhibit aromaticity due to delocalized π-electrons. The fused thiathiophthene system may enhance resonance stabilization compared to benzothiophene, though steric effects from substituents could limit planarity .
- Electrophilic Substitution : Thiophenes typically undergo electrophilic substitution at the α-position. The phenyl group in this compound may direct reactivity to specific ring positions, but experimental data on its reactivity are lacking in the provided evidence.
- HOMO-LUMO Gap: Thiathiophthenes generally exhibit lower bandgaps than monocyclic thiophenes due to extended conjugation, making them candidates for organic electronics.
Q & A
Q. What experimental methodologies are recommended for synthesizing 2-Methyl-5-phenyl-6a-thiathiophthene with high purity and yield?
Methodological Answer:
- Step 1: Adapt protocols from analogous sulfur-containing heterocycles. For example, use tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize byproducts .
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) to optimize reaction time (e.g., 3 days at room temperature) and confirm product formation .
- Step 3: Purify the compound using column chromatography to isolate impurities like triethylammonium chloride salts .
- Key Parameters: Adjust stoichiometry of reactants (e.g., 1:1 molar ratio of precursor to amine) and solvent polarity to enhance yield.
Q. How can researchers determine the temperature-dependent physical properties of this compound?
Methodological Answer:
-
Joback Method: Predict properties like boiling point and heat capacity using group contribution models based on molecular structure .
-
Experimental Validation: Use differential scanning calorimetry (DSC) for melting point analysis and gas chromatography (GC) for volatility studies.
-
Example Data:
Property Value Unit Source Molecular Weight 250.40 g/mol SMILES CC1=CC2=S(S1)SC(c1ccccc1)=C2 –
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
- Multi-Technique Approach: Combine X-ray crystallography (as used in phosphazene analogs ) with computational modeling (DFT) to validate bond angles and sulfur coordination.
- Data Reconciliation: Use iterative refinement in software like Olex2 or SHELXL to adjust for discrepancies in atomic positions .
- Case Study: Compare experimental InChI/SMILES data (e.g., InChIKey: PLHURWKLVJJSMF-UHFFFAOYSA-N ) with simulated spectra to identify isomerization or tautomeric effects.
Q. What strategies address contradictory reactivity reports in electrophilic substitution reactions of this compound?
Methodological Answer:
- Controlled Reactivity Studies: Systematically vary reaction conditions (e.g., solvent polarity, temperature, catalysts) and analyze products via NMR and mass spectrometry.
- Resource Conservation Theory (COR): Apply iterative data collection and analysis (as in longitudinal studies ) to track stability under different environments.
- Example Workflow:
- Test reactivity in polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene).
- Use high-resolution LC-MS to detect intermediate species and side products.
Q. How can computational models predict the thermodynamic stability of this compound derivatives?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level using software like Gaussian or ORCA, referencing experimental InChI data .
- Molecular Dynamics (MD): Simulate degradation pathways under thermal stress (e.g., 298–500 K) to identify vulnerable bonds.
- Validation: Cross-check predicted enthalpy changes with DSC experimental data .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?
Methodological Answer:
- Hypothesis Testing: Design solubility assays in solvents of varying polarity (e.g., water, ethanol, hexane) using UV-Vis spectroscopy to quantify saturation points.
- Longitudinal Analysis: Apply time-series experiments (inspired by panel studies ) to observe kinetic solubility changes over 24–72 hours.
- Statistical Tools: Use ANOVA to compare group means and identify outliers caused by impurities or hydration effects .
Methodological Tables
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | THF | |
| Reaction Time | 3 days (room temp.) | |
| Purification Method | Column Chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
